1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N3O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a nitrobenzyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine with 2-nitrobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Electrophiles such as alkyl halides, bases like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1-(2-Aminobenzyl)piperidin-4-amine.
Substitution: Various alkylated or arylated derivatives of piperidine.
Oxidation: Oxidized derivatives of the nitrobenzyl group.
Scientific Research Applications
1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes or receptors. The piperidine ring provides structural stability and facilitates binding to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Nitrobenzyl)piperidin-4-amine dihydrochloride
- 1-(2-Nitrobenzyl)piperidin-4-ol
- 1-(2-Nitrobenzyl)piperidin-4-one
Uniqueness
1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride is unique due to the presence of both a nitrobenzyl group and a piperidine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.2ClH/c13-11-5-7-14(8-6-11)9-10-3-1-2-4-12(10)15(16)17;;/h1-4,11H,5-9,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHJYJMHFBFPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2[N+](=O)[O-].Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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